molecular formula C22H19FN4 B1392700 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine CAS No. 1242869-89-1

6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

Katalognummer: B1392700
CAS-Nummer: 1242869-89-1
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: XKSVAYNUQUTKKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine is a complex synthetic compound designed for advanced pharmacological and chemical research. It features a fused tetracyclic structure incorporating a diazepine ring, a key scaffold found in compounds with central nervous system (CNS) activity . The molecular structure is further modified with specific phenyl and fluorophenyl substitutions, which are known to significantly influence a molecule's binding affinity and metabolic stability, making it a valuable candidate for structure-activity relationship (SAR) studies . This compound is supplied as a high-purity material intended for in vitro research applications, such as receptor binding assays and enzymatic activity tests, to help elucidate novel biological pathways and mechanisms of action. Strictly for Research Use Only (RUO). Not for diagnostic, therapeutic, or personal use.

Eigenschaften

IUPAC Name

9-(3-fluorophenyl)-5-methyl-3-phenyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4/c1-15-19-14-24-21(16-7-5-8-17(23)13-16)20-11-6-12-26(20)22(19)27(25-15)18-9-3-2-4-10-18/h2-13,21,24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSVAYNUQUTKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1CNC(C3=CC=CN32)C4=CC(=CC=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H19FN4, with a molecular weight of approximately 358.42 g/mol. Its structure includes multiple nitrogen-containing rings that contribute to its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, a series of pyrazolo derivatives were evaluated for their effects on various cancer cell lines. The results demonstrated that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo derivatives has also been documented extensively. A review highlighted that many compounds within this class showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. Specifically, some derivatives displayed selective COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 µM, surpassing the efficacy of traditional anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of these compounds. Modifications on the pyrazolo ring and the introduction of various substituents have been shown to enhance both selectivity and potency against specific biological targets . For example, the presence of fluorine atoms in the phenyl group has been correlated with increased binding affinity to target proteins involved in cancer progression.

Case Study 1: Anticancer Activity

In a study focused on the anticancer effects of pyrazolo derivatives, a compound structurally related to this compound was tested against various human cancer cell lines. The results indicated a notable reduction in cell viability at concentrations as low as 5 µM after 48 hours of treatment .

Case Study 2: Anti-inflammatory Efficacy

Another investigation assessed the anti-inflammatory properties of similar pyrazolo compounds using an in vivo model of inflammation induced by carrageenan. The treated groups exhibited a significant decrease in paw edema compared to control groups, suggesting effective anti-inflammatory action .

Data Tables

Activity Type Compound IC50 Value (µM) Target
AnticancerPyrazolo Derivative A5.0Cancer Cell Lines
Anti-inflammatoryPyrazolo Derivative B0.02 - 0.04COX-2 Enzyme

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a variety of biological activities:

1. Anticancer Properties

  • Recent studies have shown that derivatives of pyrazolo compounds, including this one, demonstrate significant anticancer activity. For example, certain derivatives have exhibited IC50 values in the low micromolar range against various human cancer cell lines, indicating potent anticancer effects .

2. Anti-inflammatory Effects

  • The anti-inflammatory potential of this compound has been documented extensively. Many pyrazolo derivatives show significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Some derivatives have displayed selective COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 µM, surpassing traditional anti-inflammatory drugs like celecoxib .

3. Other Pharmacological Activities

  • Similar compounds have been reported to possess antibacterial, antifungal, antiparasitic, anticonvulsant, antioxidant, and antidepressant activities . The diverse biological activities suggest that 6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine may serve as a versatile scaffold for drug development.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrazolo derivatives on multiple cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with low micromolar IC50 values against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Efficacy
In another study focused on anti-inflammatory properties, researchers tested various pyrazolo derivatives for their ability to inhibit COX enzymes. The findings revealed that some compounds displayed superior inhibition compared to existing anti-inflammatory medications .

Summary Table of Biological Activities

Activity Description IC50 Values
AnticancerSignificant cytotoxicity against cancer cell linesLow micromolar range
Anti-inflammatoryInhibition of COX enzymes0.02 - 0.04 µM
AntibacterialActivity against various bacterial strainsVaries by derivative
AntifungalEfficacy against fungal infectionsVaries by derivative
AntidepressantPotential mood-enhancing effectsVaries by derivative

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to structurally related pyrrolo-diazepine derivatives and other fused heterocycles. Below is a detailed analysis:

Structural Analogues with Pyrrolo[1,2-a][1,4]diazepine Cores

a) GMAL-24 and GMAL-27 (Pyrrolo[1,2-a][1,4]diazepines)
  • Core Structure : Pyrrolo[1,2-a][1,4]diazepine (lacks the pyrazole ring present in the target compound).
  • Substituents: Not explicitly described in the evidence, but distinct from the fluorophenyl and methyl groups of the target compound.
  • Pharmacological Activity: Studied for GABA-A receptor modulation in rats.
b) 4-(4-Nitrophenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine (844882-21-9)
  • Core Structure : Pyrrolo[1,2-a][1,4]benzodiazepine with a [1,3]dioxolo group.
  • Substituents : 4-Nitrophenyl at position 4 and a dioxolo group.
  • Key Differences : The benzodiazepine fusion and nitro group contrast with the target compound’s pyrazole ring and fluorophenyl substituent. Nitro groups typically enhance electron-withdrawing effects but may reduce metabolic stability compared to fluorine .
c) 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole
  • Core Structure : Thiazolo-pyrrolo-pyrrole (distinct diazepine-free framework).
  • Substituents : 4-Methoxyphenyl and phenylsulfonyl groups.
  • Relevance : Demonstrates how heterocyclic additions (e.g., thiazole) influence molecular rigidity and solubility. The sulfonyl group may enhance bioavailability compared to alkyl/aryl substituents .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Pyrazolo-pyrrolo-diazepine 3-Fluorophenyl, 3-methyl, 1-phenyl Hypothesized CNS activity (structural analogy) N/A
GMAL-24/GMAL-27 Pyrrolo[1,2-a][1,4]diazepine Undisclosed No GABA-A receptor modulation in vivo
844882-21-9 Pyrrolo[1,2-a][1,4]benzodiazepine 4-Nitrophenyl, [1,3]dioxolo Structural analog; nitro group may reduce metabolic stability
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-... Thiazolo-pyrrolo-pyrrole 4-Methoxyphenyl, phenylsulfonyl Enhanced solubility via sulfonyl group

Key Findings from Comparative Studies

Pyrazole Addition : The pyrazole ring in the target compound introduces additional nitrogen atoms, which may enhance hydrogen bonding with biological targets compared to simpler pyrrolo-diazepines like GMAL-24/27 .

Steric and Electronic Effects : The methyl group at position 3 may reduce steric hindrance compared to bulkier substituents (e.g., phenylsulfonyl), favoring receptor binding.

Vorbereitungsmethoden

Synthesis via Hydrazine and β-Keto Ester Condensation

A common route involves condensing a β-keto ester with hydrazine derivatives to form a pyrazole intermediate, which then undergoes cyclization with suitable amino precursors to form the diazepine ring. The fluorophenyl group can be introduced either beforehand on the aromatic ring or via subsequent substitution on the heterocyclic precursor.

Example pathway:

  • Condensation of 3-fluoroaniline derivative with a β-keto ester to form a pyrazole ring.
  • Cyclization with a diamine or amino acid derivative to form the diazepine ring.
  • Reduction or methylation at specific positions to achieve the desired substitution pattern.

Cyclization Using Acid or Base Catalysis

The construction of the fused heterocycle often employs intramolecular cyclization under acidic or basic conditions, facilitating ring closure via nucleophilic attack of amino groups on electrophilic centers such as carbonyl or imine groups.

Typical conditions:

  • Acidic reflux in solvents like ethanol or acetic acid.
  • Basic conditions with agents like sodium hydride or potassium tert-butoxide.

Cross-Coupling for Aromatic Substituents

The 3-fluorophenyl group can be incorporated using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, starting from a halogenated heterocyclic precursor and a phenylboronic acid derivative.

Reaction conditions:

  • Palladium catalysts (e.g., Pd(PPh₃)₄).
  • Base such as potassium carbonate.
  • Solvent mixture of dioxane/water or ethanol.

Representative Data Table of Synthetic Approaches

Step Methodology Reagents Conditions Purpose References
1 Condensation β-Keto ester + hydrazine derivative Reflux in ethanol Pyrazole ring formation
2 Cyclization Diamine or amino acid derivatives Acidic or basic reflux Fused ring closure
3 Aromatic substitution Halogenated precursor + phenylboronic acid Pd-catalyzed coupling Incorporation of 3-fluorophenyl
4 Final ring closure Intramolecular cyclization Acidic or basic conditions Formation of pyrazolodiazepine core

Research Findings and Notes

  • The key to successful synthesis lies in controlling regioselectivity during aromatic substitution and ensuring the correct stereochemistry during ring closure.
  • Methylation at specific nitrogen or carbon centers can be achieved through alkylation with methyl halides under basic conditions.
  • Fluorine substitution on aromatic rings is typically introduced early in the synthesis to prevent interference with subsequent steps, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
  • Purification methods include column chromatography and recrystallization, with characterization confirmed by NMR, MS, and X-ray crystallography.

Q & A

Basic: What are the key methodologies for synthesizing 6-(3-fluorophenyl)-substituted polyheterocyclic compounds?

Answer:
Synthesis typically involves multi-step reactions with precise stoichiometric control. A validated approach includes:

  • Grignard reagent addition : Reacting intermediates (e.g., 2-(1H-benzotriazol-1-ylmethyl)-precursors) with organomagnesium reagents in dry THF at 0°C, followed by gradual warming to room temperature to ensure complete conversion .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) to isolate isomers and remove unreacted reagents .
  • Yield optimization : Adjusting equivalents of reagents (e.g., 1.5–3.0 equivalents of Grignard reagent) and reaction times (2–24 hours) to balance steric hindrance and electronic effects .

Basic: How is structural confirmation achieved for fused pyrrolo-diazepine derivatives?

Answer:
Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ring junction stereochemistry. For example, methyl groups at position 3 show characteristic singlet peaks at δ 2.1–2.3 ppm .
  • X-ray crystallography : Resolving crystal structures to verify bond angles and dihedral angles in the tetrahydropyrazolo-pyrrolo-diazepine core, as demonstrated in related compounds like 3-(4-methoxyphenyl)-6-(phenylsulfonyl)-perhydro-thiazolo-pyrrolo-pyrroles .

Advanced: How can computational methods enhance reaction design for this compound?

Answer:
Computational tools streamline synthesis by:

  • Reaction path searching : Quantum chemical calculations (e.g., DFT) to predict transition states and intermediate stability, reducing trial-and-error experiments .
  • Condition optimization : Machine learning models trained on reaction databases to identify ideal solvents, temperatures, and catalysts. For example, THF is preferred over DMF due to better compatibility with Grignard reagents .
  • Retrosynthetic analysis : Fragmenting the target molecule into commercially available precursors (e.g., 3-fluorophenylboronic acid) using open-source platforms like RDKit .

Advanced: How to resolve contradictions between theoretical and experimental NMR data?

Answer:
Discrepancies often arise from dynamic effects (e.g., ring puckering). Mitigation strategies include:

  • Variable-temperature NMR : Monitoring signal splitting at low temperatures (e.g., –40°C) to "freeze" conformational changes .
  • Solvent polarity adjustments : Switching from CDCl₃ to DMSO-d₆ to stabilize specific tautomers .
  • Cross-validation with mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula alignment with theoretical values .

Basic: What are the recommended protocols for acute toxicity screening?

Answer:
Preliminary safety assessments involve:

  • Rodent intraperitoneal (IP) testing : Administering doses >1 g/kg to mice, monitoring lethality over 24–72 hours. Related benzodiazepinones show LD₅₀ values >1 g/kg, suggesting low acute toxicity .
  • In vitro cytotoxicity assays : HepG2 cell viability studies at 10–100 µM concentrations to identify hepatotoxicity risks .

Basic: How do physicochemical properties influence bioactivity?

Answer:
Key parameters include:

  • Lipophilicity (LogP) : Calculated via SwissADME, LogP values >3.0 (similar to celecoxib) correlate with membrane permeability but may reduce aqueous solubility .
  • Solubility profiling : Testing in chloroform and methanol (common solvents for hydrophobic heterocycles) to guide formulation strategies .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 82–84°C) and storage conditions (refrigeration recommended) .

Advanced: What reactor designs optimize scale-up synthesis?

Answer:
Industrial translation requires:

  • Membrane separation technologies : Continuous flow systems to remove byproducts (e.g., benzotriazole) without interrupting reactions .
  • Process control systems : Real-time monitoring of pH, temperature, and pressure using automated feedback loops .
  • Powder engineering : Spray drying to convert crude products into stable amorphous solids, improving shelf life .

Advanced: How to apply statistical design of experiments (DoE) for reaction optimization?

Answer:
DoE minimizes experimental runs by:

  • Factorial screening : Identifying critical variables (e.g., temperature, reagent ratio) using Plackett-Burman designs .
  • Response surface methodology (RSM) : Quadratic models to predict optimal conditions (e.g., 22°C, 1.8 equivalents of Grignard reagent) for maximum yield .
  • Robustness testing : Introducing ±10% variations in solvent volume to assess process reliability .

Advanced: What interdisciplinary approaches enhance functionalization studies?

Answer:

  • Chemical biology integration : Modifying the diazepine core with fluorophores (e.g., BODIPY®) for live-cell imaging of target engagement .
  • Environmental engineering : Adsorption studies using activated carbon to mitigate waste stream toxicity .
  • Materials science : Embedding the compound into polymer matrices (e.g., PLGA) for controlled drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine
Reactant of Route 2
Reactant of Route 2
6-(3-Fluorophenyl)-3-methyl-1-phenyl-1,4,5,6-tetrahydropyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.